![molecular formula C11H21N B564563 2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl- CAS No. 100049-11-4](/img/structure/B564563.png)
2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-azabicyclo[410]heptane,1-isopropyl-2,5-dimethyl- is a bicyclic compound featuring a nitrogen atom within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl- can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and specific reaction conditions are crucial for the efficient production of this compound on an industrial scale.
化学反应分析
Types of Reactions
2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to 2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl- include other azabicyclo compounds such as 2-azabicyclo[3.2.1]octane and 7-oxabicyclo[2.2.1]heptane .
Uniqueness
What sets 2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl- apart is its specific substitution pattern and bicyclic structure, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
100049-11-4 |
|---|---|
分子式 |
C11H21N |
分子量 |
167.296 |
IUPAC 名称 |
2,5-dimethyl-6-propan-2-yl-5-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C11H21N/c1-8(2)11-7-10(11)9(3)5-6-12(11)4/h8-10H,5-7H2,1-4H3 |
InChI 键 |
RPUXWEAOFSEDMW-UHFFFAOYSA-N |
SMILES |
CC1CCN(C2(C1C2)C(C)C)C |
同义词 |
2-Azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl-(6CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


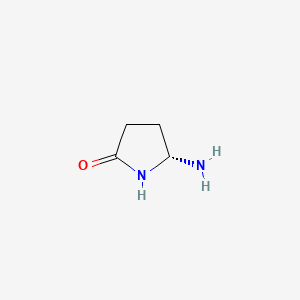
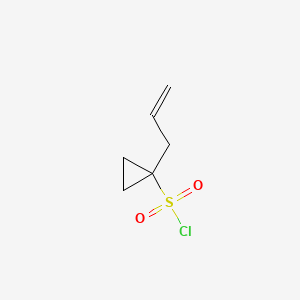
![3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid](/img/structure/B564485.png)
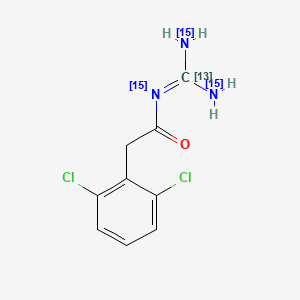
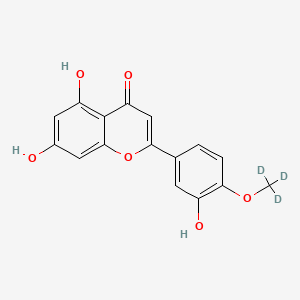
![Ethanone, 1-(7-methyl-2,4,6-trioxabicyclo[3.2.0]hept-7-yl)-, (1alpha,5alpha,7beta)- (9CI)](/img/new.no-structure.jpg)
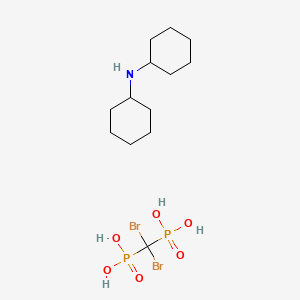
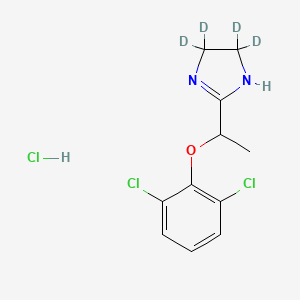
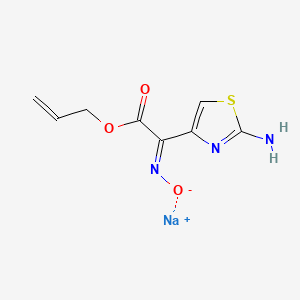
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine](/img/structure/B564498.png)
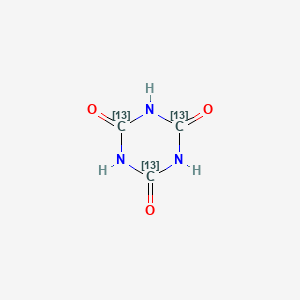
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate](/img/structure/B564501.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)
